

Ervogastat's Selectivity for DGAT2 Over DGAT1: A Comparative Analysis

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For researchers and professionals in drug development, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a detailed comparison of **Ervogastat**'s inhibitory activity on Diacylglycerol O-Acyltransferase 2 (DGAT2) versus Diacylglycerol O-Acyltransferase 1 (DGAT1), benchmarked against other relevant inhibitors. The data presented underscores **Ervogastat**'s potent and selective profile for DGAT2, a key enzyme in triglyceride synthesis.

Ervogastat (PF-06865571) has emerged as a highly selective inhibitor of DGAT2, with an in vitro IC50 value of 17.2 nM for the human enzyme.[1][2] In stark contrast, its activity against DGAT1 is significantly lower, with a reported IC50 greater than 50 μ M.[2] This substantial difference in potency highlights a selectivity of over 2900-fold in favor of DGAT2, positioning **Ervogastat** as a promising candidate for therapeutic interventions targeting metabolic diseases where the specific inhibition of DGAT2 is desired.

Comparative Inhibitor Potency

To contextualize the selectivity of **Ervogastat**, the following table summarizes the half-maximal inhibitory concentrations (IC50) of **Ervogastat** and other notable DGAT inhibitors against both DGAT1 and DGAT2.



Inhibitor	Target	IC50 (nM)	Selectivity (Fold)
Ervogastat (PF- 06865571)	DGAT2	17.2[1][2]	>2900x for DGAT2
DGAT1	>50,000[2]		
PF-06424439	DGAT2	14	High for DGAT2
DGAT1	No significant activity		
A-922500	DGAT1	9 (human)	~5888x for DGAT1
DGAT2	53,000		
T863	DGAT1	15	High for DGAT1
DGAT2	No inhibitory activity		

Experimental Methodologies

The determination of inhibitor potency against DGAT1 and DGAT2 relies on robust in vitro assays. Below are detailed protocols for both biochemical and cell-based assays commonly employed in the field.

Biochemical (Cell-Free) DGAT Inhibition Assay

This assay directly measures the enzymatic activity of DGAT1 or DGAT2 in a controlled, cell-free environment, typically using microsomal preparations from human liver or intestine as the enzyme source.

Materials:

- Human liver or intestinal microsomes (source of DGAT enzymes)
- Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
- Acyl-CoA substrate (e.g., oleoyl-CoA)
- Radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA)



- Assay buffer (e.g., Tris-HCl with MgCl2)
- Test inhibitor (e.g., Ervogastat) dissolved in DMSO
- Scintillation cocktail and counter

Protocol:

- Microsome Preparation: Thaw human liver or intestinal microsomes on ice. Dilute to the desired protein concentration in the assay buffer.
- Reaction Mixture Preparation: In a microplate, prepare the reaction mixture containing the assay buffer, DAG, and the non-radiolabeled acyl-CoA.
- Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction wells. Include a vehicle control (DMSO) and a positive control (a known DGAT inhibitor).
- Enzyme Addition: Add the diluted microsomes to each well to initiate the reaction.
- Substrate Addition: Add the radiolabeled acyl-CoA to start the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Reaction Termination: Stop the reaction by adding a quench solution (e.g., isopropanol/heptane/water mixture).
- Lipid Extraction: Extract the lipids, particularly the newly synthesized radiolabeled triglycerides.
- Quantification: Separate the triglyceride fraction using thin-layer chromatography (TLC) or another chromatographic method. Quantify the amount of radiolabeled triglyceride using a scintillation counter.
- Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based DGAT Inhibition Assay



This assay measures the inhibition of DGAT activity within a cellular context, providing insights into compound permeability and intracellular target engagement.

Materials:

- Human cell line expressing DGAT1 and/or DGAT2 (e.g., HEK293, HepG2)
- Cell culture medium and supplements
- Radiolabeled precursor (e.g., [14C]-glycerol or [14C]-oleic acid)
- Test inhibitor (e.g., Ervogastat) dissolved in DMSO
- Lysis buffer
- Scintillation cocktail and counter

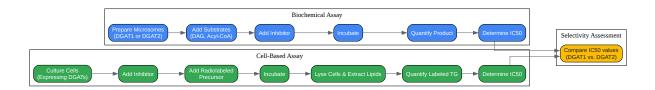
Protocol:

- Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.
- Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for a specific duration (e.g., 1-2 hours).
- Radiolabeling: Add the radiolabeled precursor to the cell culture medium and incubate for a period to allow for its incorporation into newly synthesized triglycerides (e.g., 4-6 hours).
- Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer.
- Lipid Extraction: Extract the total lipids from the cell lysate.
- Quantification: Separate the triglyceride fraction from other lipids using TLC. Quantify the amount of radiolabeled triglyceride using a scintillation counter.
- Data Analysis: Normalize the radiolabel incorporation to the total protein content in each well.
 Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.



Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the selectivity of a DGAT inhibitor.



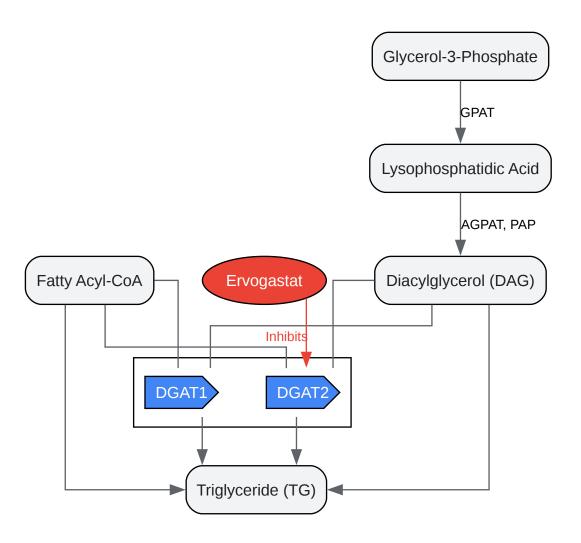
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Caption: Workflow for determining DGAT inhibitor selectivity.

Signaling Pathway Context

The inhibition of DGAT2 by **Ervogastat** directly impacts the final, committed step of triglyceride synthesis. This pathway is central to lipid homeostasis.





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Caption: Triglyceride synthesis pathway and the inhibitory action of **Ervogastat**.

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References

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